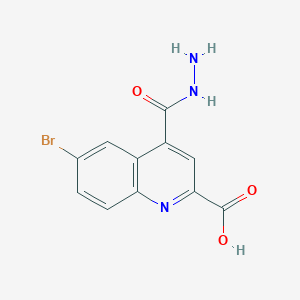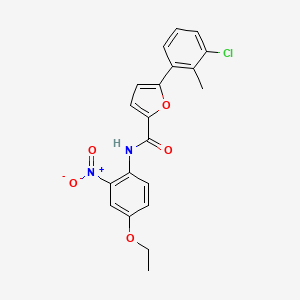![molecular formula C14H20N4O2 B5008685 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5008685.png)
1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione, also known as DAPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPD is a pyrrolidine-based derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the depletion of intracellular thymidine triphosphate, which in turn leads to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes involved in nucleotide metabolism, including dihydrofolate reductase and thymidine kinase. In addition, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, this compound is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent for laboratory experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione. One area of interest is the development of this compound analogs that exhibit improved anti-tumor activity and reduced toxicity. Another area of interest is the use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 4-(dimethylamino)aniline with diethyl malonate to form 4-(dimethylamino)phenylmalonic acid. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrrolidinedione ring system. The final step involves the introduction of a dimethylamino group to the pyrrolidine nitrogen to form the desired product.
Aplicaciones Científicas De Investigación
1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
1-(dimethylamino)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-16(2)11-7-5-10(6-8-11)15-12-9-13(19)18(14(12)20)17(3)4/h5-8,12,15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYASLEKCKWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[4-(4-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5008603.png)
![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B5008611.png)


![2-benzyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5008634.png)
![7-benzoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008652.png)
![butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5008655.png)


![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5008675.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5008693.png)
![N-[1-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5008705.png)
